5-(Cyclopropylmethyl)-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one
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Description
Pyrazolo[1,5-a]pyrazin-4-one is a class of compounds that have been studied for their potential pharmacological activity . They are characterized by a fused ring structure that includes a pyrazole and a pyrazine ring .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrazin-4-one compounds often involves the cycloaddition of pyridine N-imine with alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides access to a variety of pharmacologically active compounds .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrazin-4-one compounds is characterized by a fused ring structure that includes a pyrazole and a pyrazine ring . The exact structure can vary depending on the specific substituents attached to the ring .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrazin-4-one compounds often involve cycloaddition reactions with pyridine N-imine . Alkynyl heterocycles have also been shown to be effective dipolarophiles for pyridine N-imine .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrazin-4-one compounds can vary widely depending on the specific compound. Some compounds in this class have been found to exhibit excellent thermal stability .Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(cyclopropylmethyl)-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-2-13-5-7-15(8-6-13)16-11-17-18(22)20(12-14-3-4-14)9-10-21(17)19-16/h5-11,14H,2-4,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCUELWEARUMTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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